![molecular formula C10H8ClIN2O2 B1460838 Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 1135283-37-2](/img/structure/B1460838.png)
Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate
Overview
Description
Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate (MICA) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the imidazo[1,2-a]pyridine family of compounds and is characterized by its unique chemical structure. MICA has been studied for its potential applications in drug discovery, biochemistry, and physiological research.
Scientific Research Applications
Antiviral Applications
Imidazole derivatives have been reported to have antiviral properties . Therefore, “Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate” could potentially be used in the development of new antiviral drugs.
Antiulcer Applications
Imidazole derivatives have also been found to have antiulcer properties . This suggests that “Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate” could be used in the treatment of ulcers.
Antibacterial Applications
The antibacterial activity of imidazole derivatives has been well-documented . This compound could potentially be used in the development of new antibacterial drugs.
Anticancer Applications
Imidazole derivatives have shown promising results in the treatment of cancer . “Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate” could potentially be used in cancer research and treatment.
Antifungal Applications
Imidazole derivatives have been found to have antifungal properties . This suggests that “Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate” could be used in the treatment of fungal infections.
Antituberculosis Applications
Imidazole derivatives have been reported to have antituberculosis properties . This compound could potentially be used in the development of new antituberculosis drugs.
properties
IUPAC Name |
methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClIN2O2/c1-16-9(15)3-7-5-14-4-6(11)2-8(12)10(14)13-7/h2,4-5H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXULIXTCZBOQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN2C=C(C=C(C2=N1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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